molecular formula C21H17N3O2S B2866811 N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide CAS No. 2034210-45-0

N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide

Cat. No.: B2866811
CAS No.: 2034210-45-0
M. Wt: 375.45
InChI Key: MHYFQZQRJDUPAI-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide is a complex organic compound that contains a naphthalene sulfonamide moiety. Naphthalene sulfonamides have been studied for their in vitro efficacy against Leishmania tarentolae promastigotes . The naphthalene component of the molecule is a polycyclic aromatic hydrocarbon with two fused benzene rings . The sulfonamide group is a functional group that is the basis of several groups of drugs, which can inhibit the multiplication of bacteria .


Chemical Reactions Analysis

Naphthalene, a component of the compound, is known to undergo various chemical reactions, including nitration, sulphonation, halogenation, Friedel-Craft alkylation, reduction, and oxidation . Sulfonamides, another component of the compound, inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Scientific Research Applications

1. Fluorescence Probe Applications

Naphthalene sulfonamide derivatives, like N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, are utilized as fluorescent probes. These compounds exhibit minimal fluorescence in water but fluoresce strongly when bound to proteins. This property is leveraged for indirect measurements, such as studying the binding of other substances to proteins like bovine serum albumin. The fluorescence properties of these compounds, including their quantum yield, are a focus of research (Jun et al., 1971).

2. Enzyme Inhibition and Potential Drug Development

Sulfonamide derivatives have been evaluated for their enzyme inhibition activities. Studies on various sulfonamides derived from compounds like dagenan chloride have revealed significant inhibition of enzymes such as lipoxygenase and α-glucosidase, which are relevant in anti-inflammatory and anti-diabetic drug development (Abbasi et al., 2015).

3. Chemosensors and Bioimaging

Naphthalene-based sulfonamide compounds are developed as chemosensors for metal ions like Al(III), which are used in bioimaging. These sensors have applications in detecting specific ions within cells, an important aspect of biological and medical research (Ding et al., 2013).

4. Environmental Applications

The adsorption properties of sulfonamide antibiotics on materials like multiwalled carbon nanotubes have been studied. This research is particularly relevant for environmental applications, such as the removal of contaminants from water sources (Ji et al., 2009).

5. Coordination Chemistry and Magnetic Anisotropy

Research into the coordination geometry of cobalt(II)-sulfonamide complexes reveals insights into the relationship between molecular structure and magnetic properties. These findings are significant in fields like material science and magnetic resonance imaging (Wu et al., 2019).

Properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-27(26,21-9-3-6-17-5-1-2-8-19(17)21)24-14-16-10-11-20(23-13-16)18-7-4-12-22-15-18/h1-13,15,24H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYFQZQRJDUPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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